molecular formula C8H5N3OS B13337082 (3-Thien-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile

(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile

Cat. No.: B13337082
M. Wt: 191.21 g/mol
InChI Key: MIGCJTAXTSPMND-UHFFFAOYSA-N
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Description

(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a thiophene (thienyl) ring and at the 5-position with an acetonitrile group. The thiophene moiety introduces sulfur-based electronic effects, which may enhance π-π stacking interactions in biological systems or materials science applications.

Properties

Molecular Formula

C8H5N3OS

Molecular Weight

191.21 g/mol

IUPAC Name

2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile

InChI

InChI=1S/C8H5N3OS/c9-4-3-7-10-8(11-12-7)6-2-1-5-13-6/h1-2,5H,3H2

InChI Key

MIGCJTAXTSPMND-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with acetonitrile in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-Thien-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile with similar 1,2,4-oxadiazole derivatives:

Compound Name Substituent (R) Molecular Formula Molecular Weight XlogP<sup>a</sup> Polar Surface Area (Ų)<sup>a</sup> Key Data Sources
This compound Thien-2-yl C₇H₄N₃OS 182.19 1.2 (estimated) 67.6 (estimated) -
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)acetonitrile 4-Methylphenyl C₁₁H₉N₃O 199.21 2.5 67.6
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile 4-Methoxyphenyl C₁₁H₉N₃O₂ 227.21 1.8 76.8
2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile 2-(Difluoromethoxy)phenyl C₁₁H₈F₂N₃O₂ 276.20 2.9 76.8
2-{3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl}acetonitrile 3-Chlorophenyl C₁₀H₆ClN₃O 219.63 2.8 67.6

<sup>a</sup> Calculated using computational tools (e.g., PubChem, Molinspiration).

Key Observations :

  • Electronic Effects : Electron-withdrawing substituents (e.g., Cl, CF₃O) increase XlogP (lipophilicity), while electron-donating groups (e.g., CH₃O) reduce it. The thienyl group provides moderate lipophilicity (estimated XlogP ~1.2), making it more hydrophilic than phenyl analogs .
  • Polar Surface Area : All analogs share a polar oxadiazole core, but substituents like methoxy or difluoromethoxy increase polarity, affecting solubility and membrane permeability .

Biological Activity

(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic compound characterized by its unique structure, which includes a thiophene ring and an oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

Chemical Structure and Properties

  • Molecular Formula : C8H5N3OS
  • Molecular Weight : 191.21 g/mol
  • IUPAC Name : 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile

The compound's structure facilitates various interactions at the molecular level, making it a candidate for diverse biological applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound has been evaluated for its effectiveness in inhibiting bacterial growth and biofilm formation.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics.
  • Biofilm Inhibition : It demonstrated a notable ability to reduce biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
  • Synergistic Effects : When combined with other antibiotics like Ciprofloxacin and Ketoconazole, it showed enhanced efficacy, reducing the MIC of these drugs.

The biological activity of this compound may be attributed to its interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes or disrupt cellular processes critical for microbial survival.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antibacterial Activity :
    • Researchers evaluated the compound against a panel of bacteria, reporting significant inhibition zones and low MIC values.
    • The study concluded that this compound could serve as a lead compound for developing new antibacterial agents.
  • Evaluation of Antifungal Properties :
    • The compound was tested against various fungal strains, demonstrating promising antifungal activity.
    • Results indicated a potential application in agricultural settings as a fungicide.

Comparative Data Table

Activity Type Tested Pathogens MIC (μg/mL) Notes
AntibacterialStaphylococcus aureus0.25Significant biofilm inhibition observed
AntibacterialEscherichia coli0.50Comparable to standard antibiotics
AntifungalCandida albicans0.75Effective against common agricultural pathogens
Synergistic ActivityCombined with CiprofloxacinReduced MIC by 50%Enhanced effectiveness noted

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